6-Hydroxy-1-benzofuran-3-carboxylic acid
Overview
Description
6-Hydroxy-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a heterocyclic compound that is widely distributed in nature and exhibits a broad range of biological activities. Benzofuran derivatives are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The unique structural features of benzofuran make it a privileged scaffold in drug discovery and development .
Scientific Research Applications
6-Hydroxy-1-benzofuran-3-carboxylic acid has a wide range of scientific research applications:
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: It is used in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases
Industry: The compound is used in the synthesis of polymers, dyes, and other industrial materials.
Safety and Hazards
When handling 6-Hydroxybenzofuran-3-carboxylic acid, precautions must be taken as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid can be achieved through several methods:
Reduction of Protected 6-Hydroxy-[2H]-benzofuran-3-one: This method involves the reduction of a protected form of the compound, followed by deprotection to yield the desired product.
Cyclocondensation of 2-(2,4-Dihydroxyphenyl)-1-nitroethane: This route involves a Nef reaction, where the nitroethane derivative undergoes cyclocondensation to form the benzofuran ring.
Decarboxylation of 6-Hydroxybenzofuran-2-carboxylic Acid or Its Ester: This method involves heating the carboxylic acid or its ester to induce decarboxylation, forming the desired benzofuran derivative.
Demethylation of 6-Methoxybenzofuran: This route involves the demethylation of a methoxy-substituted benzofuran to yield the hydroxy derivative.
Cyclization of 3-Alkoxyphenyloxyacetaldehyde: This method involves the cyclization of an alkoxyphenyloxyacetaldehyde to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and environmentally benign processes. For example, the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by formation of 6-methoxybenzofuran in acetic anhydride, and demethylation with sodium 1-dodecanethiolate, is a safe and cost-effective method that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzofuran derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and other vital processes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and other mediators.
Comparison with Similar Compounds
6-Hydroxy-1-benzofuran-3-carboxylic acid can be compared with other similar compounds, such as:
6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a methyl group at the C-2 position, which may alter its biological activity and chemical reactivity.
6-Methoxybenzofuran: The methoxy group at the C-6 position can be demethylated to form the hydroxy derivative, and it exhibits different reactivity and biological properties.
Psoralen and Related Analogs: These compounds have similar benzofuran structures and are used in the treatment of skin diseases such as cancer and psoriasis.
Properties
IUPAC Name |
6-hydroxy-1-benzofuran-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIAZYIBZFHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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